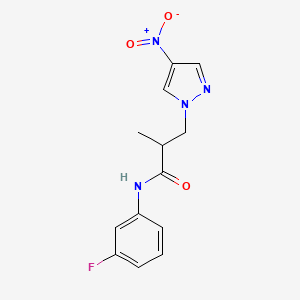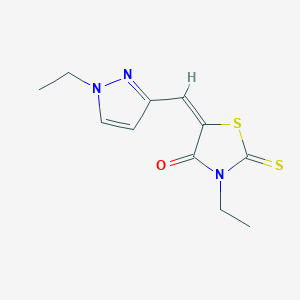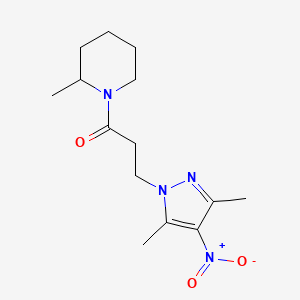![molecular formula C12H18N2O3 B10973920 5-methyl-N-[2-(morpholin-4-yl)ethyl]furan-2-carboxamide](/img/structure/B10973920.png)
5-methyl-N-[2-(morpholin-4-yl)ethyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-[2-(morpholin-4-yl)ethyl]furan-2-carboxamide is a synthetic organic compound characterized by a furan ring substituted with a methyl group and a carboxamide group linked to a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[2-(morpholin-4-yl)ethyl]furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Carboxamide Group: The carboxamide group is introduced by reacting the furan derivative with an appropriate amine, such as morpholine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl group on the furan ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of furanones.
Reduction: Conversion to amines.
Substitution: Halogenated or nitrated furans.
Scientific Research Applications
Chemistry
In chemistry, 5-methyl-N-[2-(morpholin-4-yl)ethyl]furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways due to its ability to mimic certain biological molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-methyl-N-[2-(morpholin-4-yl)ethyl]furan-2-carboxamide exerts its effects depends on its interaction with molecular targets. The morpholine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
5-methyl-N-[2-(morpholin-4-yl)ethyl]furan-2-carboxamide: Unique due to the presence of both a furan ring and a morpholine moiety.
N-(2-morpholin-4-ylethyl)furan-2-carboxamide: Lacks the methyl group, which may affect its reactivity and interactions.
5-methyl-N-(2-piperidin-1-ylethyl)furan-2-carboxamide: Similar structure but with a piperidine ring instead of morpholine, leading to different biological activity.
Uniqueness
The presence of the morpholine moiety in This compound provides unique properties, such as increased solubility and the ability to form hydrogen bonds, which can enhance its interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C12H18N2O3 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
5-methyl-N-(2-morpholin-4-ylethyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H18N2O3/c1-10-2-3-11(17-10)12(15)13-4-5-14-6-8-16-9-7-14/h2-3H,4-9H2,1H3,(H,13,15) |
InChI Key |
DYYZAULJXQQNQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B10973839.png)



![2-[1-(difluoromethyl)-1H-pyrazol-5-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10973855.png)
![3-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10973868.png)

![(3-ethoxyphenyl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B10973873.png)
![2-{5-[(2-Chlorophenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10973876.png)
![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B10973883.png)
![4-{[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10973890.png)
![5'-[(2,4-Dichlorobenzoyl)amino]-2,3'-bithiophene-4'-carboxamide](/img/structure/B10973900.png)

![Ethyl 2-{[(1-adamantylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B10973904.png)
